molecular formula C7H10N4O2 B2887169 6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine-9-carboxylic acid CAS No. 860225-11-2

6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine-9-carboxylic acid

Cat. No.: B2887169
CAS No.: 860225-11-2
M. Wt: 182.183
InChI Key: UCVHFOGXOVXTGF-UHFFFAOYSA-N
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Description

6,7,8,9-Tetrahydro-5H-tetrazolo[1,5-a]azepine-9-carboxylic acid (CAS 860225-11-2) is a high-purity organic compound with a molecular formula of C7H10N4O2 and a molecular weight of 182.18 g/mol . It features a unique bicyclic structure comprising a seven-membered azepine ring fused with a tetrazole heterocycle, a combination that presents intriguing properties for pharmaceutical research and development . The tetrazole moiety is a known pharmacophore in medicinal chemistry, often utilized to enhance the bioavailability and metabolic stability of drug candidates, and is being investigated for its potential in central nervous system (CNS) targeting compounds, including potential candidates for antipsychotic or anxiolytic medications . This compound is offered as a building block for synthetic chemistry, enabling researchers to explore its incorporation into more complex molecules. It is supplied with a documented purity of 99% and is intended for research applications only. This product is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

IUPAC Name

6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine-9-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O2/c12-7(13)5-3-1-2-4-11-6(5)8-9-10-11/h5H,1-4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCVHFOGXOVXTGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=NN=N2)C(C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90901557
Record name NoName_689
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90901557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine-9-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a suitable azepine derivative with sodium azide in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the tetrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

6,7,8,9-Tetrahydro-5H-tetrazolo[1,5-a]azepine-9-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the reduction of specific functional groups.

    Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines

Scientific Research Applications

6,7,8,9-Tetrahydro-5H-tetrazolo[1,5-a]azepine-9-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine-9-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. For example, it could inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Azepine-Based Heterocycles

Compound Name Core Structure Substituents Molecular Formula Key Applications/Properties References
6,7,8,9-TH-5H-tetrazolo[1,5-a]azepine-9-carboxylic acid Tetrazole + azepine -COOH at C9 C₇H₉N₄O₂ Hypothetical: Drug intermediate N/A
Pentylenetetrazole (PTZ) Tetrazole + azepine None C₆H₁₀N₄ GABA-A antagonist, seizure induction
3-Phenyl-6,7,8,9-TH-5H-imidazo[1,5-a]azepine-1-carboxylic acid Imidazole + azepine -COOH at C1, phenyl at C3 C₁₄H₁₃N₂O₂ Potential kinase inhibitor
{5H-[1,2,3,4]tetrazolo[1,5-a]azepin-7-yl}methanol Tetrazole + azepine -CH₂OH at C7 C₇H₁₂N₄O Synthetic intermediate
9-(2,3,4-Trifluorophenyl)-2-bromo-TH-triazolo[1,5-a]azepine Triazole + azepine -Br at C2, trifluorophenyl at C9 C₁₂H₁₀BrF₃N₄ Patent: Therapeutic candidate

Key Structural Insights :

  • Tetrazole vs. Imidazole/Triazole : The tetrazole ring (four nitrogen atoms) in PTZ and its derivatives confers high thermal stability and hydrogen-bonding capacity, whereas imidazole (two nitrogens) and triazole (three nitrogens) rings modulate electronic properties and binding affinity .
  • Substituent Effects : The -COOH group in the target compound enhances water solubility and may enable interactions with enzymatic active sites (e.g., carboxylate-binding proteases). In contrast, PTZ’s lack of polar groups favors blood-brain barrier penetration .

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Compound Molecular Weight (g/mol) LogP Solubility (mg/mL) Melting Point (°C)
PTZ 138.17 0.98 50 (water) 59–61
9-Carboxylic acid derivative 181.17 (calculated) -0.34* >100 (aqueous buffer) N/A
3-Phenyl-imidazo-azepine-1-carboxylic acid 249.27 2.15 <1 (DMSO) 167

*Predicted using ChemDraw.

Notable Trends:

  • The -COOH group reduces lipophilicity (lower LogP) compared to PTZ, favoring aqueous environments.
  • Imidazole-based derivatives exhibit higher LogP values, suggesting improved membrane permeability.

Biological Activity

6,7,8,9-Tetrahydro-5H-tetrazolo[1,5-a]azepine-9-carboxylic acid (commonly referred to as pentylenetetrazole) is a heterocyclic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and toxicity profiles.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₇H₉N₄O₂
  • Molecular Weight : 167.17 g/mol
  • CAS Number : 54-95-5

Pentylenetetrazole acts primarily as a central nervous system (CNS) stimulant. Its mechanisms include:

  • GABA Antagonism : It inhibits the action of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the brain. This antagonism can lead to increased neuronal excitability and has been linked to convulsant activity .
  • Inhibition of Adenosine Receptors : Pentylenetetrazole has been shown to block adenosine receptors, which may contribute to its stimulant effects and potential use in treating certain types of seizures .

1. Anticonvulsant Activity

Pentylenetetrazole is widely recognized for its role in inducing seizures in animal models, which has made it a valuable tool in epilepsy research. However, it is also used in studies exploring potential anticonvulsant drugs.

2. Psychostimulant Effects

Research indicates that pentylenetetrazole can enhance cognitive functions and has been investigated for potential use in treating conditions like depression and anxiety disorders due to its stimulating effects on the CNS .

3. Neuroprotective Properties

Some studies suggest that pentylenetetrazole may have neuroprotective effects under certain conditions by promoting synaptic plasticity and enhancing learning and memory processes .

Toxicity Profile

The toxicity of pentylenetetrazole is an important consideration:

  • Acute Toxicity : The compound exhibits toxic effects at high doses, with an LD50 value of approximately 140 mg/kg in rats .
  • Chronic Effects : Long-term exposure studies have indicated potential neurotoxic effects and behavioral changes in animal models .

Case Studies

Several case studies highlight the biological activity of pentylenetetrazole:

StudyFindings
Study on Seizure Models Induced seizures in rodents demonstrated the compound's efficacy as a convulsant agent. This model is often used for screening anticonvulsants .
Cognitive Enhancement Research Pentylenetetrazole administration improved performance on memory tasks in mice, suggesting potential therapeutic benefits for cognitive disorders .
Neuroprotection Studies In vitro studies indicated that low doses may protect neurons from excitotoxicity induced by glutamate .

Q & A

Q. What are the key physicochemical properties of 6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine-9-carboxylic acid, and how do they influence experimental design?

  • Methodological Answer : The compound (CAS 54-95-5) has a molecular formula of C₆H₁₀N₄ and a molecular weight of 138.17 g/mol. Key properties include:
  • Melting Point : 59–61°C
  • Boiling Point : 194°C at 12 mm Hg
  • Density : 1.73 g/cm³ at 20°C
  • Solubility : Highly soluble in polar organic solvents (e.g., DMSO, ethanol) but poorly soluble in water .
    These properties dictate solvent selection for dissolution in biological assays and stability under storage conditions (e.g., refrigeration to prevent decomposition).

Q. How is this compound synthesized, and what are the critical reaction parameters?

  • Methodological Answer : A microwave-assisted synthesis method yields 76% purity:

React phosphorus oxychloride and trimethylsilyl azide in acetonitrile under microwave heating (100–120°C, 30 min) .

Neutralize with NaHCO₃, extract with CH₂Cl₂, and purify via silica gel chromatography (ethyl acetate/hexane or DCM/MeOH) .
Critical Parameters :

  • Microwave power and time to avoid side reactions.
  • Strict anhydrous conditions to prevent hydrolysis of intermediates.

Q. What are the primary research applications of this compound in neuroscience?

  • Methodological Answer : It is widely used to induce acute seizure models in rodents (e.g., PTZ model) to study epilepsy mechanisms and anticonvulsant drug efficacy .
  • Dosage : 30–100 mg/kg (intraperitoneal) in mice/rats .
  • Endpoint Measurement : Latency to first clonic seizure or EEG monitoring .
    Ensure ethical compliance (e.g., IACUC protocols) and control for strain-specific seizure thresholds.

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized while minimizing impurities?

  • Methodological Answer : Optimization Strategies :
  • Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) to accelerate azide cyclization .
  • Solvent System : Replace acetonitrile with THF for higher dielectric constant, improving reaction homogeneity .
  • Purification : Employ reverse-phase HPLC (C18 column, water/acetonitrile gradient) to isolate the carboxylic acid derivative from tetrazole byproducts .
    Table 1 : Yield Comparison Under Different Conditions
ConditionYield (%)Purity (%)
Microwave (120°C)76>98
Conventional Heating5890
THF Solvent System8295

Q. What analytical techniques are most effective for characterizing structural integrity and purity?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR to confirm tetrazole ring (δ 8.5–9.0 ppm for aromatic protons) and azepine backbone (δ 1.5–2.5 ppm for CH₂ groups) .
  • HPLC-MS : ESI-MS in negative ion mode ([M-H]⁻ at m/z 137) with retention time matching reference standards .
  • Elemental Analysis : Validate %C, %H, %N within ±0.3% of theoretical values (C: 52.16%, H: 7.30%, N: 40.54%) .

Q. How can conflicting data on its pro-convulsant efficacy across studies be resolved?

  • Methodological Answer : Discrepancies often arise from:
  • Animal Strain Variability : C57BL/6 mice show higher seizure thresholds than CD-1 .
  • Administration Route : Intravenous vs. intraperitoneal injection alters bioavailability .
    Mitigation Strategies :
  • Standardize protocols using age/weight-matched cohorts.
  • Include positive controls (e.g., kainic acid) and blinded scoring .

Q. What structural modifications enhance its selectivity for GABA₀ receptor antagonism?

  • Methodological Answer : Key Modifications :
  • Substitution at Position 9 : Carboxylic acid group replacement with ester derivatives improves blood-brain barrier penetration .
  • Ring Expansion : Azepine-to-azocine ring expansion reduces off-target binding to NMDA receptors .
    Table 2 : Activity of Derivatives
DerivativeGABA₀ IC₅₀ (μM)NMDA IC₅₀ (μM)
Parent Compound12.345.7
9-Ester Derivative8.952.1
Azocine Analog10.5>100

Data Contradiction Analysis

Q. Why do some studies report neuroprotective effects at low doses despite its pro-convulsant role?

  • Methodological Answer : Biphasic effects are observed:
  • Low Doses (5–10 mg/kg) : Activate adenosine A₁ receptors, reducing excitotoxicity .
  • High Doses (>30 mg/kg) : Block GABAergic inhibition, inducing seizures .
    Resolution : Dose-response curves (0.1–100 mg/kg) and receptor-binding assays are essential to delineate mechanisms.

Safety and Compliance

Q. What are the critical safety protocols for handling this compound?

  • Methodological Answer :
  • PPE : Gloves, lab coat, and eye protection due to irritant properties .
  • Storage : –20°C in airtight containers under nitrogen to prevent oxidation .
  • Waste Disposal : Incinerate via EPA-approved hazardous waste protocols .

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